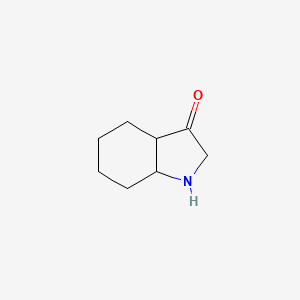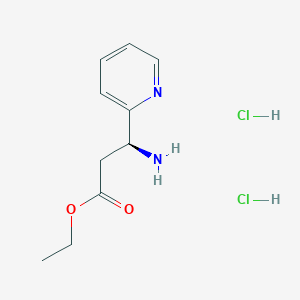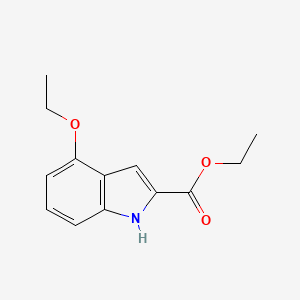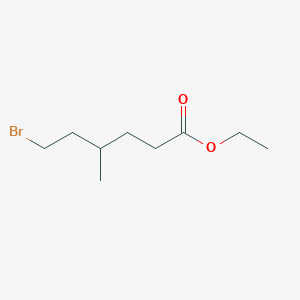![molecular formula C8H11ClN2O3 B13506646 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl It is known for its unique structure, which includes an imidazo[2,1-c][1,4]oxazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of the desired imidazo[2,1-c][1,4]oxazine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride
- 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- 3-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}propanoic acid hydrochloride
Uniqueness
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c11-8(12)3-6-4-9-7-5-13-2-1-10(6)7;/h4H,1-3,5H2,(H,11,12);1H |
InChIキー |
ZRQRGKHZJQSLQJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=NC=C(N21)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
amine hydrochloride](/img/structure/B13506594.png)

![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)




